4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione
Description
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound that features a thiomorpholine ring substituted with a methylamino group
Properties
IUPAC Name |
N-methyl-1,1-dioxo-1,4-thiazinan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-6-7-2-4-10(8,9)5-3-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPARIXQJVGOVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1CCS(=O)(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a thiomorpholine derivative with a methylamine source. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
Methylaminoquinolines: Compounds with a quinoline ring substituted with methylamino groups, known for their medicinal properties.
Uniqueness
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione, commonly referred to in scientific literature as a thiomorpholine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which confer various pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C5H10N2O2S
- Molecular Weight : 162.21 g/mol
Biological Activity Overview
Research has indicated that derivatives of thiomorpholine exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that certain thiomorpholine derivatives inhibit the growth of gastrointestinal stromal tumors (GIST) by targeting c-KIT mutations .
- Antimicrobial Properties : The compound has also been investigated for its potential as an antimicrobial agent. Its structural analogs have been tested against various bacterial strains, displaying significant inhibitory effects .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- c-KIT Kinase Inhibition : Research indicates that this compound may act as an inhibitor of c-KIT kinase, which is crucial in the signaling pathways associated with cell proliferation and survival in certain cancers .
- Reactive Oxygen Species Modulation : The compound's interaction with reactive oxygen species (ROS) may play a role in its cytotoxic effects against cancer cells. By modulating oxidative stress within cells, it can induce apoptosis in malignant cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of GIST cell growth | |
| Antimicrobial | Significant inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry examined the antitumor efficacy of thiomorpholine derivatives similar to this compound. The results indicated that these compounds effectively inhibited cell proliferation in vitro and reduced tumor size in xenograft models. The mechanism was linked to the downregulation of c-KIT signaling pathways.
Case Study: Antimicrobial Activity
In another investigation, a series of thiomorpholine derivatives were synthesized and tested against a panel of bacterial pathogens. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 μg/mL against resistant strains of Staphylococcus aureus, indicating promising potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
